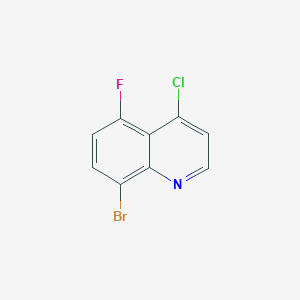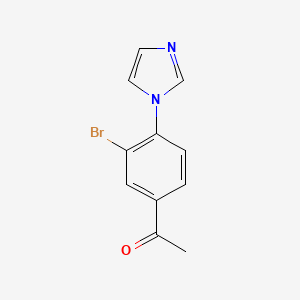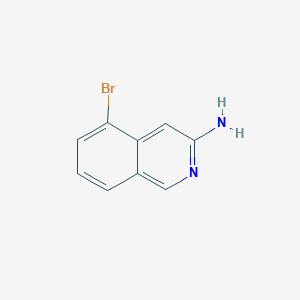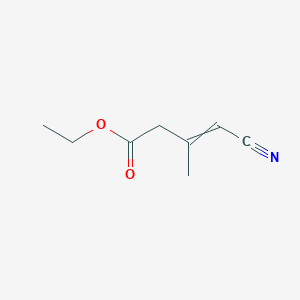![molecular formula C7H4O3S B1524741 Thieno[3,2-b]furan-5-carbonsäure CAS No. 1334148-11-6](/img/structure/B1524741.png)
Thieno[3,2-b]furan-5-carbonsäure
Übersicht
Beschreibung
Thieno[3,2-b]furan-5-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of both thiophene and furan rings
Wissenschaftliche Forschungsanwendungen
Thieno[3,2-b]furan-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its high fluorescence quantum efficiency and carrier mobility
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]furan-5-carboxylic acid typically involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. The reaction conditions are optimized to include catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc), with K3PO4·3H2O as the base and tert-butanol as the solvent . This one-pot synthesis method is efficient and yields moderate to good results.
Industrial Production Methods: Industrial production methods for thieno[3,2-b]furan-5-carboxylic acid are not extensively documented. the principles of green chemistry, such as the use of renewable feedstocks, environmentally friendly reagents, and inexpensive catalysts, are likely to be applied to develop sustainable production processes .
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[3,2-b]furan-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, usually facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Wirkmechanismus
The mechanism of action of thieno[3,2-b]furan-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective component in optoelectronic devices. Additionally, its derivatives may interact with biological macromolecules, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-b]thiophene: Similar in structure but contains two sulfur atoms instead of one sulfur and one oxygen atom.
Furo[3,2-b]pyrrole: Contains a nitrogen atom in place of the sulfur atom in thieno[3,2-b]furan.
Thieno[2,3-b]pyridine: Features a nitrogen atom in the ring system, offering different electronic properties.
Uniqueness: Thieno[3,2-b]furan-5-carboxylic acid is unique due to its combination of sulfur and oxygen atoms in the fused ring system, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Eigenschaften
IUPAC Name |
thieno[3,2-b]furan-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3S/c8-7(9)6-3-4-5(11-6)1-2-10-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALCJMFVEYGYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1524676.png)


